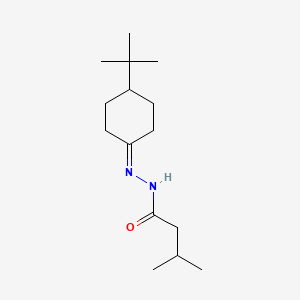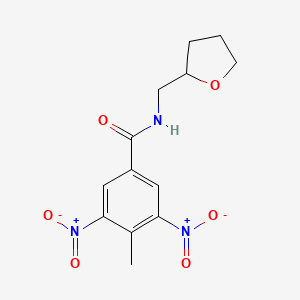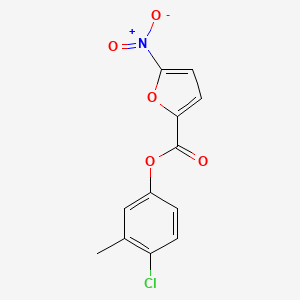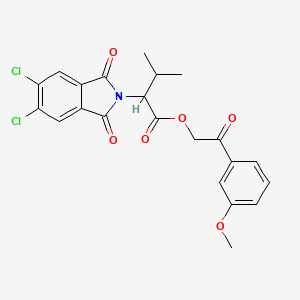![molecular formula C41H53N5O9 B12467810 methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate](/img/structure/B12467810.png)
methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE is a complex organic compound that features multiple functional groups, including benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This compound is often used in peptide synthesis due to its ability to protect amino acids during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE typically involves multiple steps, starting with the protection of amino acids using benzyloxycarbonyl and tert-butoxycarbonyl groups. The protected amino acids are then coupled using common peptide coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide . The reaction conditions often include room temperature and the absence of a base to enhance amide formation .
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can handle the multiple steps required for the protection and coupling of amino acids. The use of high-throughput techniques and optimized reaction conditions can significantly improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove protecting groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the benzyloxycarbonyl group can yield the corresponding amine, while oxidation can produce a carboxylic acid derivative .
Applications De Recherche Scientifique
METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-purity peptides for various applications
Mécanisme D'action
The mechanism of action of METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE involves the protection of amino acids during peptide synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets include amino acids and peptides, and the pathways involved are those related to peptide bond formation and protection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-AMINOHEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE
- METHYL 2-{2-[2-(6-AMINO-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE
Uniqueness
The uniqueness of METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE lies in its dual protection strategy, which allows for greater control and selectivity in peptide synthesis. This dual protection is not commonly found in similar compounds, making it particularly valuable in complex peptide synthesis .
Propriétés
Formule moléculaire |
C41H53N5O9 |
|---|---|
Poids moléculaire |
759.9 g/mol |
Nom IUPAC |
methyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C41H53N5O9/c1-28(35(47)44-33(25-29-17-9-6-10-18-29)37(49)45-34(38(50)53-5)26-30-19-11-7-12-20-30)43-36(48)32(46-40(52)55-41(2,3)4)23-15-16-24-42-39(51)54-27-31-21-13-8-14-22-31/h6-14,17-22,28,32-34H,15-16,23-27H2,1-5H3,(H,42,51)(H,43,48)(H,44,47)(H,45,49)(H,46,52) |
Clé InChI |
NSRDBQKKRWCZHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B12467736.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B12467742.png)
![2-[(3,4-dimethoxyphenyl)carbonyl]-N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)hydrazinecarboxamide](/img/structure/B12467746.png)
![5-({3,5-Dichloro-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B12467749.png)
![N-(2,4-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12467756.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12467774.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12467779.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12467782.png)
![azanium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12467788.png)


![N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide](/img/structure/B12467805.png)
